molecular formula C18H23FN4O2 B2450168 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1209901-48-3

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2450168
M. Wt: 346.406
InChI Key: DMQUKSQAFMJKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H23FN4O2 and its molecular weight is 346.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Innovative synthesis techniques have been developed for similar compounds, demonstrating the chemical versatility and potential for targeted modifications (McLaughlin et al., 2016).

  • Characterization of Isomers : Research has been conducted on the identification and differentiation of isomers related to this compound, highlighting the importance of precise chemical characterization in pharmaceutical research (García et al., 2014).

  • Analytical Techniques : Advanced analytical techniques, such as chromatography and mass spectrometry, have been used for the characterization of similar compounds, underscoring the complexity of their chemical structure (Katoch-Rouse & Horti, 2003).

Potential Applications

  • PET Imaging : Compounds with similar structures have been explored as potential PET imaging agents, indicating a possible application in diagnostic imaging and research (Wang et al., 2018).

  • Neuropharmacology : Some derivatives have shown high affinity as antagonists for specific receptors, suggesting potential applications in neuropharmacological research (Di Fabio et al., 2009).

  • Anticancer Properties : Certain structurally related compounds have exhibited anticancer activities, pointing towards potential therapeutic applications (Liu et al., 2016).

  • Kinase Inhibition : Research into compounds with similar structures has revealed their potential as kinase inhibitors, which is a critical area in cancer treatment and other diseases (Im et al., 2019).

  • Drug Discovery : This compound's derivatives have been involved in the discovery of new drugs, illustrating its significance in pharmaceutical development (Penning et al., 2010).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-13-11-16(21-25-13)18(24)20-12-17(14-3-5-15(19)6-4-14)23-9-7-22(2)8-10-23/h3-6,11,17H,7-10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQUKSQAFMJKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

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